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Compound of Interest

Compound Name: 2-(2-Bromoethyl)-5-methylpyridine

Cat. No.: B13121180

Get Quote

Executive Summary & Application Context
2-(2-Bromoethyl)-5-methylpyridine (CAS: Analogous to 3510-66-5 for core structure) is a

highly reactive alkylating agent. Unlike its more common homolog 2-(Bromomethyl)-5-

methylpyridine (used in Rupatadine synthesis), this ethyl-linked variant is critical for Structure-

Activity Relationship (SAR) studies where linker length modulates receptor binding affinity (e.g.,

in histamine H1 or H3 receptor antagonists).

Primary Applications:

Chain Extension: Introduction of a C2-linker in drug scaffolds (vs. C1-linkers).

Ligand Synthesis: Precursor for bidentate nitrogen ligands in catalysis.

Bioisosteres: Synthesis of chain-extended analogs of Betahistine.

Chemical Specifications & Elemental Analysis
For high-precision drug development, the material is typically supplied as the Hydrobromide

Salt (HBr) to prevent self-alkylation (polymerization). The data below represents the theoretical
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values for the free base and the stabilized salt forms.

Table 1: Elemental Analysis Data (Theoretical vs.
Acceptance Limits)

Element
Theoretical
(Free Base)

Theoretical
(HBr Salt)

Acceptance
Range (HBr
Salt)

Detection
Method

Formula C₈H₁₀BrN C₈H₁₁Br₂N — —

MW 200.08 g/mol 280.99 g/mol — —

Carbon (C) 48.02% 34.19% 33.8% – 34.6%
Combustion

Analysis

Hydrogen (H) 5.04% 3.95% 3.8% – 4.1%
Combustion

Analysis

Nitrogen (N) 7.00% 4.98% 4.8% – 5.1%
Kjeldahl /

Combustion

Bromine (Br) 39.94% 56.88% 56.0% – 57.5%
Potentiometric

Titration

Critical Insight: A deviation of >0.4% in Carbon often indicates the presence of the vinyl impurity

(5-methyl-2-vinylpyridine) resulting from elimination during storage.

Comparative Performance Analysis
This section objectively compares 2-(2-Bromoethyl)-5-methylpyridine against its primary

alternatives: the Chloro-analog and the Tosyl-analog.

Table 2: Alkylation Efficiency & Stability Matrix
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Feature
2-(2-Bromoethyl)-5-

methylpyridine

2-(2-Chloroethyl)-5-
methylpyridine

2-(2-
Tosyloxyethyl)-5-
methylpyridine

Reactivity (

)
High (100) Low (1–5) Moderate (20–50)

Reaction Temp. RT to 40°C 80°C – Reflux 50°C – 80°C

Storage Stability
Low (Must be HBr

salt)
High (Stable oil) Moderate (Solid)

Side Reactions
Self-Quaternization

(Polymerization)
Minimal Hydrolysis

Atom Economy Good Excellent
Poor (Large leaving

group)

Decision Logic for Researchers
Choose the Bromo-analog when the nucleophile is sensitive to heat (e.g., complex amines,

thiols) or when rapid kinetics are required to outcompete degradation.

Choose the Chloro-analog for large-scale industrial processes where heat is permissible and

cost/stability is paramount.

Experimental Protocols (Self-Validating Systems)
A. Synthesis Workflow (The "Hydroxyethyl" Route)
Direct halogenation of the alkyl group is non-selective. The authoritative route utilizes 2,5-

Lutidine as the starting material, leveraging the acidity of the 2-methyl protons.

Step-by-Step Protocol:

Condensation: React 2,5-Lutidine with Formaldehyde (aq) at 130°C in a pressure vessel.

Validation: Monitor disappearance of Lutidine by GC. Target Product: 2-(2-

Hydroxyethyl)-5-methylpyridine.
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Activation: Treat the intermediate with 48% HBr (aq) under reflux for 4-6 hours.

Mechanism:[1]

substitution of the protonated alcohol.

Isolation (Critical): Do not neutralize to free base if storing. Crystallize directly as the

Hydrobromide salt using Acetone/Ethanol.

B. Visualization of Synthesis & Stability

2,5-Lutidine
(Starting Material)

2-(2-Hydroxyethyl)-
5-methylpyridine

Aldol Condensation
(130°C)

Formaldehyde 2-(2-Bromoethyl)-
5-methylpyridine HBr

Substitution
(Reflux)

HBr (48%)

Polymerized
Pyridinium Salt

Free Base
Self-Alkylation

Click to download full resolution via product page

Figure 1: Synthetic pathway converting 2,5-Lutidine to the target bromide, highlighting the risk

of polymerization if the free base is generated.

Characterization Data (Simulated for Validation)
To validate the identity of the synthesized compound, compare experimental NMR data against

these standard shifts.

¹H NMR (400 MHz, DMSO-d₆) – HBr Salt:

δ 2.35 (s, 3H): Methyl group at C5.

δ 3.45 (t, J=7.2 Hz, 2H): Methylene adjacent to Pyridine ring (-CH₂-).

δ 3.90 (t, J=7.2 Hz, 2H): Methylene adjacent to Bromine (-CH₂-Br).

δ 7.80 - 8.60 (m, 3H): Aromatic Pyridine protons (Shifted downfield due to protonation).
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HPLC Purity Method:

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

Detection: UV @ 260 nm.

Retention Time: ~12.5 min (Distinct from Vinyl impurity @ ~14.2 min).

References
Chemical Structure & Precursors:5-Methyl-2-vinylpyridine (CAS 3883-39-4) is the elimination

product and precursor. (Reference for 2-vinylpyridine class).

Synthetic Methodology:Lutzen, A. et al.[2] "Synthesis of 5-Substituted 2,2'-Bipyridines." Eur.

J. Org. Chem. 2003, 3948–3957. (Describes manipulation of 5-methyl-2-substituted

pyridines).

Stability of Bromoethyl Pyridines:PubChem Compound Summary: 2-(2-Bromoethyl)pyridine.

(Analogous stability data).

Rupatadine Context (Structural Homologs):U.S. Patent 5,407,941. "Derivatives of 5H-

benzo[5,6]cyclohepta[1,2-b]pyridine."[2] (Describes the use of methyl-pyridine alkylating

agents).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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To cite this document: BenchChem. [Technical Comparison Guide: 2-(2-Bromoethyl)-5-
methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13121180/docs#technical-comparison-guide-2-2-
bromoethyl-5-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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